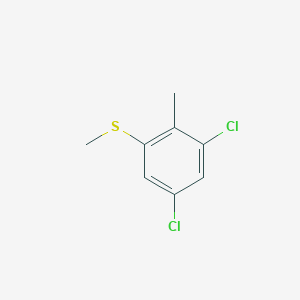

3,5-Dichloro-2-methylthioanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCMJFNINYQWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide on 3,5-Dichloro-2-methylthioanisole: Data Unavailability

An extensive search for technical information, including a specific CAS number, for the compound 3,5-Dichloro-2-methylthioanisole has yielded no definitive results. This suggests that the compound is not well-documented in publicly accessible scientific literature, commercial chemical databases, or regulatory inventories.

Researchers, scientists, and drug development professionals should be aware that while structurally related compounds are documented, data specifically for this compound is not currently available.

Closely Related Compound: 3,5-Dichlorothioanisole

A structurally similar compound, 3,5-Dichlorothioanisole (also known as 1,3-dichloro-5-(methylthio)benzene), has been identified with the CAS number 68121-46-0 . This compound lacks the methyl group at the 2-position of the benzene ring that is specified in the requested compound. Information for 3,5-Dichlorothioanisole is available and is presented here for informational purposes, in the event of a potential misidentification of the target compound.

Physicochemical Properties of 3,5-Dichlorothioanisole

| Property | Value | Reference |

| CAS Number | 68121-46-0 | [1][2] |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Appearance | White to yellow liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| Boiling Point | 262-263 °C | |

| Density | 1.349 g/mL at 25 °C | |

| Refractive Index | n20/D 1.613 |

It is crucial to note that the above data pertains to 3,5-Dichlorothioanisole and not this compound.

Experimental Data and Protocols

No experimental protocols or signaling pathway information could be retrieved for this compound due to the absence of literature citing this specific compound.

Logical Workflow for Compound Identification

The process to ascertain the availability of data for the requested compound followed a logical progression, as illustrated by the diagram below.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichlorothioanisole

Note on Chemical Nomenclature: Initial searches for "3,5-Dichloro-2-methylthioanisole" did not yield specific results for a compound with that precise substitution pattern. This guide will focus on the closely related and commercially available compound, 3,5-Dichlorothioanisole (CAS RN: 68121-46-0), also known as 1,3-Dichloro-5-(methylthio)benzene, which is the likely intended subject of inquiry.

Introduction

3,5-Dichlorothioanisole is a meta-disubstituted thioanisole derivative.[1] Its chemical structure, featuring a benzene ring with two chlorine atoms and a methylthio group, makes it a valuable intermediate in organic synthesis.[2] This document provides a comprehensive overview of its physicochemical properties, available experimental data, and synthetic considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative physicochemical data for 3,5-Dichlorothioanisole are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Registry Number | 68121-46-0 | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₆Cl₂S | [2][3][4][5][9] |

| Molecular Weight | 193.09 g/mol | [3][4][5][6][9] |

| Appearance | White to Very Pale Yellow Liquid | [2][4][9] |

| Boiling Point | 262-263 °C (lit.) | [1][2] |

| Density | 1.349 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.613 (lit.) | [1][2] |

| Purity | >97-98% (GC) | [1][4][8][9] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether). | [2] |

Experimental Protocols

Synthesis:

Analysis:

The conformation of 3,5-Dichlorothioanisole has been investigated using NMR spectroscopy, focusing on long-range spin-spin coupling constants and proximate proton-proton coupling constants to understand its three-dimensional structure.[1] Standard analytical techniques such as Gas Chromatography (GC) are used to determine its purity.[4][8][9]

Visualizations

To clarify the chemical structures and potential synthetic pathways, the following diagrams are provided.

Caption: Logical relationship between the queried compound and related structures.

Caption: A generalized workflow for the synthesis of 3,5-Dichlorothioanisole.

Safety and Handling

3,5-Dichlorothioanisole is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this chemical.[2] It should be used in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This technical guide provides a summary of the available physicochemical properties of 3,5-Dichlorothioanisole. While detailed experimental protocols are not widely published, the provided data and general synthetic considerations offer a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The structural relationship diagrams aim to clarify any potential ambiguity in chemical nomenclature.

References

- 1. 3,5-二氯茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 3,5-DICHLOROTHIOANISOLE CAS#: 68121-46-0 [m.chemicalbook.com]

- 4. securewellnessgroup.com [securewellnessgroup.com]

- 5. 3,5-Dichlorothioanisole , 98% , 68121-46-0 - CookeChem [cookechem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemsigma.com [chemsigma.com]

- 8. 3,5-Dichlorothioanisole 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. 3,5-DIMETHYLTHIOANISOLE synthesis - chemicalbook [chemicalbook.com]

synthesis of 3,5-Dichloro-2-methylthioanisole

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylthioanisole

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest for researchers in drug development and materials science. The proposed synthesis leverages established and robust chemical transformations, with a primary focus on a directed ortho-metalation strategy for its efficiency and high regioselectivity. This document is intended for an audience of researchers, scientists, and professionals in the field of organic chemistry.

Proposed Synthetic Pathway Overview

The principal route outlined for the involves a two-step process commencing with the commercially available 3,5-dichloroanisole. The key transformation is a directed ortho-metalation, utilizing the methoxy group to direct lithiation to the C2 position, followed by quenching with an electrophilic sulfur source to introduce the methylthio group.

An alternative, multi-step pathway beginning from 2-amino-4,6-dichlorophenol is also briefly discussed, involving a Sandmeyer reaction. However, the directed metalation route is recommended for its directness and anticipated higher yield.

Primary Synthetic Route: Directed Ortho-Metalation

This pathway is comprised of two main stages: the synthesis of the precursor 3,5-dichloroanisole (if not commercially procured) and its subsequent ortho-functionalization.

Stage 1: Synthesis of 3,5-Dichloroanisole

3,5-Dichloroanisole can be synthesized from 1,3,5-trichlorobenzene via nucleophilic aromatic substitution.[1][2]

Quantitative Data for Synthesis of 3,5-Dichloroanisole

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Trichlorobenzene | [1][2] |

| Reagent | Sodium Methanolate (CH₃ONa) | [1][2] |

| Solvent | Dimethylsulfoxide (DMSO) or HMPA | [1] |

| Temperature | 100-120 °C | [1][2] |

| Reaction Time | 1-18 hours | [1][2] |

| Reported Yield | ~78% | [1] |

Experimental Protocol: Synthesis of 3,5-Dichloroanisole

-

To a reaction vessel equipped with a reflux condenser and under an inert nitrogen atmosphere, add 1,3,5-trichlorobenzene and dimethylsulfoxide (DMSO).

-

Heat the mixture to 120°C.

-

Slowly add a solution of sodium methanolate in methanol to the heated mixture.

-

Maintain the reaction at 120°C for approximately 1 hour, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into water.

-

Isolate the crude 3,5-dichloroanisole by filtration.

-

The product can be purified by recrystallization or column chromatography on silica gel.[1]

Stage 2: Synthesis of this compound

This stage employs a directed ortho-metalation (DoM) of 3,5-dichloroanisole. The methoxy group directs the deprotonation to the adjacent ortho position (C2).[3][4] The resulting aryllithium intermediate is then trapped with dimethyl disulfide to yield the target compound.

Quantitative Data for Synthesis of this compound

| Parameter | Value (Typical) | Reference |

| Starting Material | 3,5-Dichloroanisole | [5][6] |

| Reagent | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) | [4] |

| Additive | Tetramethylethylenediamine (TMEDA) | [7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [4] |

| Metalation Temperature | -78 °C to 0 °C | [8] |

| Electrophile | Dimethyl disulfide (CH₃SSCH₃) | [9] |

| Quenching Temp. | -78 °C | |

| Anticipated Yield | 60-85% |

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3,5-dichloroanisole in anhydrous tetrahydrofuran (THF).

-

Add tetramethylethylenediamine (TMEDA) to the solution.

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

In a separate flask, prepare a solution of dimethyl disulfide in anhydrous THF.

-

Add the dimethyl disulfide solution dropwise to the aryllithium solution at -78°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Pathway

An alternative route to the target molecule can be envisioned starting from 2-amino-4,6-dichlorophenol. This intermediate can be synthesized by the reduction of 2,4-dichloro-6-nitrophenol.[10][11]

The subsequent steps would involve:

-

Diazotization of the amino group of 2-amino-4,6-dichlorophenol using sodium nitrite in an acidic medium.

-

A Sandmeyer-type reaction of the resulting diazonium salt with a sulfur nucleophile, such as sodium methyl mercaptide or dimethyl disulfide in the presence of a copper(I) catalyst, to install the methylthio group.

-

Williamson ether synthesis to methylate the phenolic hydroxyl group, yielding the final product.

This pathway, while feasible, involves more synthetic steps and the handling of potentially unstable diazonium intermediates.

Visualizations

Overall Synthetic Workflow

References

- 1. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]

- 2. WO2011086071A1 - Method for the synthesis of 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. 3,5-二氯苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,5-Dichloroanisole 98 33719-74-3 [sigmaaldrich.com]

- 7. baranlab.org [baranlab.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pleiades.online [pleiades.online]

- 10. 2-Amino-4,6-dichlorophenol | 527-62-8 | Benchchem [benchchem.com]

- 11. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

Technical Guide: Solubility of 3,5-Dichlorothioanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

This technical guide addresses the solubility of the compound commonly identified as 3,5-Dichlorothioanisole. Initial inquiries regarding "3,5-Dichloro-2-methylthioanisole" suggest a likely misnomer, as the predominant and commercially available compound with a similar structure is 3,5-Dichlorothioanisole.

Compound Name: 3,5-Dichlorothioanisole Synonyms: 1,3-Dichloro-5-(methylthio)benzene, 3,5-Dichlorophenyl methyl sulfide CAS Number: 68121-46-0[1][2][3][4][5] Molecular Formula: C₇H₆Cl₂S[1][2] Molecular Weight: 193.09 g/mol [2]

This document provides a summary of available solubility information and outlines a general experimental protocol for the quantitative determination of its solubility in organic solvents.

Solubility Data

A comprehensive literature and database search indicates a lack of publicly available quantitative solubility data for 3,5-Dichlorothioanisole. Qualitative assessments describe the compound as a colorless to light yellow liquid[1][2].

Qualitative Solubility

General chemical references state that 3,5-Dichlorothioanisole is soluble in common organic solvents.

Table 1: Qualitative Solubility of 3,5-Dichlorothioanisole

| Solvent Class | Solubility Description |

| Alcohols | Soluble in ethanol[1] |

| Ethers | Soluble[1] |

| Chlorinated Hydrocarbons | Soluble[1] |

Note: This information is qualitative and does not specify concentration or temperature.

Quantitative Solubility

As of the latest update of this guide, no specific quantitative solubility values (e.g., in g/100 mL, mol/L, or mole fraction) for 3,5-Dichlorothioanisole in any organic solvent at defined temperatures have been published in readily accessible scientific literature or chemical databases. For research and development purposes, experimental determination is required.

Experimental Protocol for Solubility Determination

The following is a standard methodology for the experimental determination of the solubility of a compound like 3,5-Dichlorothioanisole in organic solvents. This method, often referred to as the isothermal saturation method, is a reliable technique for generating accurate solubility data.

Materials and Equipment

-

3,5-Dichlorothioanisole (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Calibrated thermometer

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Caption: Figure 1: A generalized workflow for determining the solubility of a compound.

Detailed Procedure

-

Preparation: Add a precisely known volume or mass of the chosen organic solvent into several sealed vials.

-

Addition of Solute: Add an excess amount of 3,5-Dichlorothioanisole to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the appropriate solvent.

-

Analyze the concentration of 3,5-Dichlorothioanisole in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) against a calibration curve prepared with known standards.

-

-

Calculation: Calculate the solubility based on the determined concentration and the dilution factor. The results can be expressed in various units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Logical Relationships in Solubility Studies

The determination and application of solubility data involve a logical progression from experimental measurement to thermodynamic understanding and practical application in process development.

Caption: Figure 2: Logical progression from experimental work to practical application.

Conclusion

While qualitative data suggests that 3,5-Dichlorothioanisole is soluble in common organic solvents, there is a notable absence of quantitative solubility data in the public domain. For applications in drug development, chemical synthesis, or process chemistry where precise concentrations are critical, the experimental determination of solubility is essential. The provided experimental protocol offers a robust framework for obtaining this vital physicochemical property.

References

- 1. chembk.com [chembk.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3,5-DICHLOROTHIOANISOLE CAS#: 68121-46-0 [m.chemicalbook.com]

- 4. 3,5-Dichlorothioanisole 68121-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 68121-46-0 | 3,5-Dichloro thioanisole | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

Biological Activity of 3,5-Dichloro-2-methylthioanisole Derivatives: A Survey of a Latent Area in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of new therapeutic agents. While extensive research has been conducted on various halogenated and sulfur-containing aromatic compounds, a comprehensive analysis of the biological activities of 3,5-Dichloro-2-methylthioanisole derivatives remains a notably underexplored area. This technical whitepaper serves as a guide to the current, albeit limited, understanding of this class of compounds, drawing insights from structurally related molecules to postulate potential therapeutic applications and guide future research endeavors.

Introduction: The Chemical Landscape

The this compound core structure presents a unique combination of features that are of significant interest in drug design. The dichlorinated phenyl ring is a common motif in compounds with demonstrated biological efficacy, often contributing to increased lipophilicity and metabolic stability. The methylthio group, a sulfur-containing moiety, is also a key pharmacophore in a variety of bioactive molecules. The specific substitution pattern of two chlorine atoms at the 3 and 5 positions, coupled with a methylthio group at the 2 position, creates a distinct electronic and steric environment that could lead to novel biological activities.

Despite the potential of this scaffold, a thorough review of scientific literature and patent databases reveals a conspicuous absence of in-depth studies focused specifically on the biological activities of this compound derivatives. This gap in current research presents both a challenge and an opportunity for medicinal chemists and drug development professionals.

Inferred Biological Potential from Structurally Related Compounds

In the absence of direct data, the biological potential of this compound derivatives can be inferred by examining the activities of structurally analogous compounds. The recurring themes of anticancer and antimicrobial activity among related chemical classes provide a strong rationale for investigating these properties in the target compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing dichlorinated aromatic rings. For instance, research on other chlorinated phenyl derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. The presence of chlorine atoms can enhance the molecule's ability to interact with biological targets and can influence its pharmacokinetic properties.

Furthermore, compounds bearing an alkylthio-substituted phenyl ring have also been investigated for their anticancer properties. A notable example is a study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have shown pro-apoptotic activity against cancer cells. This suggests that the sulfur-containing moiety, in combination with a chlorinated ring, can contribute to cytotoxic mechanisms.

Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic molecules. The presence of one or more chlorine atoms on an aromatic ring can significantly improve a compound's ability to inhibit the growth of bacteria and fungi.

A study on novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones, which share the 3,5-dichlorophenyl moiety, revealed promising antimicrobial activity. This finding suggests that the 3,5-dichloro substitution pattern is a favorable feature for the design of new antimicrobial agents. The inclusion of a methylthio group in the this compound scaffold could further modulate this activity, potentially leading to compounds with novel mechanisms of action or improved selectivity.

Future Directions and Experimental Protocols

The lack of specific data on this compound derivatives underscores the need for foundational research to synthesize and screen a library of these compounds. The following outlines a potential workflow for such an investigation.

Synthesis Workflow

A generalized synthetic pathway to access this compound derivatives would likely begin with a suitable dichlorinated starting material, followed by the introduction of the methylthio group and subsequent derivatization.

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Proposed Biological Screening Protocols

Based on the activities of related compounds, initial biological screening should focus on anticancer and antimicrobial assays.

Anticancer Activity Screening:

-

Cell Viability Assays: A panel of human cancer cell lines (e.g., breast, colon, lung, melanoma) should be treated with a range of concentrations of the synthesized derivatives. Cell viability can be assessed using standard methods such as the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50) for each compound.

-

Mechanism of Action Studies: For active compounds, further experiments could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and western blotting to investigate the modulation of key signaling proteins involved in cell proliferation and death.

Antimicrobial Activity Screening:

-

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. The MIC, the lowest concentration of a compound that inhibits visible growth, can be determined using broth microdilution methods.

-

Bactericidal/Fungicidal Assays: To determine whether the compounds are microbistatic or microbicidal, minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) assays can be performed.

Conclusion

The biological activity of this compound derivatives represents a significant untapped area in medicinal chemistry. Inferences from structurally similar compounds strongly suggest that this chemical class holds promise as a source of novel anticancer and antimicrobial agents. The synthesis and systematic biological evaluation of a diverse library of these derivatives are critical next steps to unlock their therapeutic potential. This whitepaper serves as a call to action for researchers in academia and industry to explore this promising, yet overlooked, chemical space. The potential for discovering new drugs with novel mechanisms of action makes the investigation of this compound derivatives a worthy and compelling endeavor.

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-2-methylthioanisole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 3,5-Dichloro-2-methylthioanisole (also known as 1,3-Dichloro-5-(methylthio)benzene). The information is intended to equip laboratory and research personnel with the knowledge required to handle this chemical compound safely.

Hazard Identification and Classification

While a specific GHS classification for this compound is not universally established, data from structurally similar compounds and available supplier information indicate that it should be handled as an irritant at a minimum. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Table 1: GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement (H-code) | Precautionary Statement (P-code) |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 (presumed) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Serious Eye Damage/Eye Irritation | Category 2 (presumed) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 (presumed) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 (presumed) | H411: Toxic to aquatic life with long lasting effects | P273, P391 |

Note: This classification is presumed based on data for similar chlorinated and sulfur-containing aromatic compounds.[1][2][3] Users should always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 68121-46-0 | [2] |

| Molecular Formula | C₇H₆Cl₂S | [2] |

| Molecular Weight | 193.09 g/mol | [2] |

| Boiling Point | 249.3°C at 760 mmHg | [2] |

| Density | 1.35 g/cm³ | [2] |

| Flash Point | 103.9°C (>230 °F) | [2][4] |

| Refractive Index | 1.603 | [2] |

| Vapor Pressure | 0.0365 mmHg at 25°C |[2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a certified chemical fume hood is mandatory to control vapor and dust exposure.

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The following should be worn at all times when handling the compound.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1][5] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, irritation, and potential absorption.[1] |

| Respiratory Protection | Not typically required when using a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | Prevents inhalation of dust or vapors.[5] |

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

-

Store away from incompatible materials, particularly strong oxidizing agents.[5]

-

Protect containers from physical damage and inspect them regularly for leaks.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

All personnel should be familiar with the first aid procedures outlined below.

Table 4: First Aid Measures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures

-

Spill Cleanup: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3.2. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Prevent the spill from entering drains or waterways.[1]

-

Environmental Precautions: This material may be toxic to aquatic life.[1][8] Prevent it from contaminating soil and water.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide (CO₂).

-

Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, hydrogen chloride gas, and sulfur oxides.

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Safe Handling Workflow

The following workflow diagram illustrates the lifecycle of handling this compound in a research environment, from acquisition to disposal. Adherence to this workflow is a key experimental protocol for ensuring safety.

Caption: Safe handling workflow for this compound.

Toxicological and Ecological Information

Toxicological Information

Ecological Information

Chlorinated aromatic compounds are often toxic to aquatic organisms and may persist in the environment.[8] It is reasonable to assume that this compound is toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Do not let this chemical enter drains, surface water, or groundwater systems.[6]

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chemnet.com [chemnet.com]

- 3. 3,5-Dichlorobenzenethiol | C6H4Cl2S | CID 2736096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-DICHLOROTHIOANISOLE CAS#: 68121-46-0 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Commercial Suppliers and Synthetic Applications of 3,5-Dichlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene, is a halogenated aromatic thioether that serves as a valuable building block in organic synthesis. Its disubstituted chlorinated phenyl ring, combined with the methylthio group, offers multiple reaction sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules. This technical guide provides an overview of commercial suppliers of 3,5-Dichlorothioanisole and details a key synthetic application relevant to drug discovery and development, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

A variety of chemical suppliers offer 3,5-Dichlorothioanisole, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on quantity and purity.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 3,5-Dichlorothioanisole | 68121-46-0 | 97% | Custom |

| AK Scientific | 3,5-Dichlorothioanisole | 68121-46-0 | Not Specified | 5g, 25g |

| American Custom Chemicals Corporation | 3,5-DICHLORO THIOANISOLE | 68121-46-0 | Not Specified | 5g, 25g, 100g |

| AOBChem | 3,5-Dichlorothioanisole | 68121-46-0 | Not Specified | 25g, 100g |

| Chemenu | 3,5-Dichlorothioanisole | 68121-46-0 | Not Specified | 500g |

| Crysdot | (3,5-Dichlorophenyl)(methyl)sulfane | 68121-46-0 | Not Specified | 500g |

| Matrix Scientific | 3,5-Dichlorothioanisole | 68121-46-0 | Not Specified | 25g |

| TCI Chemical | 3,5-Dichlorothioanisole | 68121-46-0 | >98.0% (GC) | 5g, 25g |

Synthetic Applications in Drug Discovery

The chlorinated aromatic core of 3,5-Dichlorothioanisole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura coupling, in particular, allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,5-Dichlorothioanisole

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 3,5-Dichlorothioanisole with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

-

3,5-Dichlorothioanisole

-

Arylboronic acid (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄; 1-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃; 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water and/or an alcohol like methanol)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dichlorothioanisole (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask. A common solvent system is a mixture of toluene, methanol, and an aqueous solution of the base.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (typically 80-110 °C) for a period ranging from a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous base was used, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of 3,5-Dichlorothioanisole.

Conclusion

3,5-Dichlorothioanisole is a readily available and versatile starting material for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The ability to introduce diverse aryl and heteroaryl substituents through this methodology allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately facilitating the development of new therapeutic agents.

Methodological & Application

Synthesis of 3,5-Dichloro-2-methylthioanisole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,5-Dichloro-2-methylthioanisole, a potentially valuable building block in medicinal chemistry and materials science. The synthetic strategy employs a directed ortho-metalation (DoM) approach, a powerful tool for the regioselective functionalization of aromatic rings.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of chloro, methoxy, and methylthio groups offers multiple points for further chemical modification. The protocol outlined below describes a two-step process commencing from the readily available 3,5-dichloroanisole. The key transformation involves a directed ortho-lithiation, where the methoxy group directs the deprotonation to the adjacent C2 position, followed by quenching with an electrophilic sulfur source.

Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the public domain, the following table summarizes typical reaction parameters and expected outcomes based on analogous directed ortho-metalation reactions of substituted anisoles.

| Parameter | Value | Notes |

| Starting Material | 3,5-Dichloroanisole | Commercially available or synthesized from 1,3,5-trichlorobenzene. |

| Reagents | n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), Dimethyl disulfide (DMDS) | High purity and anhydrous conditions are crucial. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used. |

| Reaction Temperature | -78 °C to room temperature | Low temperature is critical for the lithiation step. |

| Reaction Time | 2 - 4 hours | Varies depending on the scale and specific conditions. |

| Typical Yield | 60 - 85% | Yields are highly dependent on the strict adherence to anhydrous and anaerobic conditions. |

| Purification | Column chromatography | Silica gel is a suitable stationary phase. |

Experimental Protocol

Materials:

-

3,5-Dichloroanisole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Tetramethylethylenediamine (TMEDA)

-

Dimethyl disulfide (DMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for anhydrous reactions (e.g., flame-dried Schlenk flask, dropping funnel)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Reaction Vessel:

-

A two or three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet, is thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

-

Reaction Setup:

-

To the cooled flask, add 3,5-dichloroanisole (1.0 equivalent).

-

Dissolve the starting material in anhydrous THF (approximately 5-10 mL per mmol of substrate).

-

Add TMEDA (1.1 equivalents) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

-

Directed ortho-Lithiation:

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution at -78 °C. The addition should be controlled to maintain the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

-

-

Quenching with Dimethyl Disulfide:

-

In a separate, dry flask, prepare a solution of dimethyl disulfide (1.2 equivalents) in a small amount of anhydrous THF.

-

Slowly add the solution of dimethyl disulfide to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, and then slowly warm to room temperature and stir for another 1-2 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Synthesis Workflow

Application Notes and Protocols: Reaction of 3,5-Dichloro-2-methylthioanisole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticipated reactivity of 3,5-dichloro-2-methylthioanisole with various nucleophiles. Due to a lack of specific literature for this compound, the following protocols are representative examples based on well-established principles of nucleophilic aromatic substitution (SNAr) and analogous reactions on structurally similar polychlorinated aromatic compounds.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly relevant in the synthesis of pharmaceuticals and other bioactive molecules. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.

The substrate, this compound, possesses two chlorine atoms which act as leaving groups and also as electron-withdrawing substituents, thereby activating the ring for nucleophilic attack. The methoxy (-OCH₃) and methylthio (-SCH₃) groups, positioned ortho and meta to the chlorine atoms, will influence the regioselectivity of the substitution.

Predicted Regioselectivity

In the context of SNAr reactions, the stability of the Meisenheimer intermediate dictates the regiochemical outcome. For this compound, nucleophilic attack can occur at either the C3 or C5 position.

-

Attack at C3: The resulting negative charge in the Meisenheimer intermediate would be ortho to the electron-donating methoxy and methylthio groups. These groups would likely destabilize the intermediate through resonance.

-

Attack at C5: The negative charge of the intermediate would be meta to the methoxy and methylthio groups. The destabilizing resonance effect from these groups is not operative from the meta position.

Therefore, it is predicted that nucleophilic attack will preferentially occur at the C5 position , leading to the displacement of the chlorine atom at this position.

Reaction of this compound with Various Nucleophiles

The following sections detail representative protocols for the reaction of this compound with common classes of nucleophiles.

Data Presentation

| Nucleophile Class | Representative Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Amines | Morpholine | 4-(3-Chloro-2-methoxy-5-(methylthio)phenyl)morpholine | DMF | K₂CO₃ | 100-120 | 12-24 | 75-85 |

| Thiols | Thiophenol | 3-Chloro-2-methoxy-5-(methylthio)-1-(phenylthio)benzene | DMSO | Cs₂CO₃ | 80-100 | 8-16 | 80-90 |

| Alkoxides | Sodium methoxide | 1-Chloro-2,5-dimethoxy-3-(methylthio)benzene | Methanol | NaOMe | Reflux | 6-12 | 70-80 |

Experimental Protocols

Protocol 1: Reaction with an Amine (Morpholine)

This protocol describes a typical procedure for the amination of an activated aryl chloride.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-chloro-2-methoxy-5-(methylthio)phenyl)morpholine.

Protocol 2: Reaction with a Thiol (Thiophenol)

This protocol outlines a general method for the thioetherification of an activated aryl chloride.

Materials:

-

This compound

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add anhydrous cesium carbonate (1.5 eq) to the solution.

-

Add thiophenol (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction to 90 °C and stir for 8-16 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield 3-chloro-2-methoxy-5-(methylthio)-1-(phenylthio)benzene.

Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes a standard procedure for the methoxylation of an activated aryl chloride.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Add this compound (1.0 eq) to a round-bottom flask containing anhydrous methanol under an inert atmosphere.

-

Add sodium methoxide (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain 1-chloro-2,5-dimethoxy-3-(methylthio)benzene.

Visualizations

Caption: General reaction pathway for the SNAr of this compound.

Caption: A generalized experimental workflow for SNAr reactions.

Applications in Drug Development

Substituted thioanisole and anisole derivatives are prevalent scaffolds in medicinal chemistry. The functionalization of the this compound core can provide access to a diverse range of compounds with potential biological activities. The introduction of various nucleophiles allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug-receptor interactions.

Derivatives bearing amine, ether, and thioether linkages are found in a wide array of therapeutic agents, including but not limited to kinase inhibitors, GPCR modulators, and anti-infective agents. The protocols described herein offer a foundational approach for the synthesis of novel chemical entities for screening in drug discovery programs.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. Researchers should conduct their own literature searches and risk assessments before performing any new experiment. Reaction conditions may require optimization for specific nucleophiles and desired outcomes.

Application Notes and Protocols for Catalytic Transformations of Thioanisole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thioanisole derivatives are valuable precursors in organic synthesis, particularly for the development of pharmaceuticals and materials. While the direct catalytic applications of 3,5-Dichloro-2-methylthioanisole and its derivatives as ligands or catalysts are not extensively documented in current literature, their utility as substrates in various catalytic transformations is well-established. These reactions provide access to a diverse range of sulfur-containing molecules with significant biological and material properties. This document provides detailed application notes and protocols for two key catalytic transformations of substituted thioanisole derivatives: catalytic oxidation to sulfoxides and sulfones, and photocatalytic radical cyclization for the synthesis of complex heterocyclic systems.

Application Note 1: Iron-Catalyzed Sulfoxidation of Thioanisole Derivatives

The selective oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic chemistry, as these functional groups are present in numerous biologically active compounds. Iron catalysis offers a cost-effective and environmentally benign approach for this conversion. Non-heme iron complexes, in particular, have been investigated for their ability to catalyze the oxidation of thioanisole derivatives using oxidants like iodosylbenzene (PhIO).[1][2]

Quantitative Data for Catalytic Sulfoxidation

The following table summarizes the results for the iron(II)-catalyzed oxidation of various para-substituted thioanisole derivatives. The reactions were performed using --INVALID-LINK--2 (where PBI is 2-(2-pyridyl)benzimidazole) as the catalyst and PhIO as the oxidant in acetonitrile.[2]

| Substrate (4-R-PhSMe) | R | Yield of Sulfoxide (%) [a] | Yield of Sulfone (%) [a] | Reaction Time (h) |

| Thioanisole | H | 45 | 5 | 1 |

| 4-Methylthioanisole | Me | 55 | 6 | 1 |

| 4-Methoxythioanisole | OMe | 66 | 8 | 1 |

| 4-Chlorothioanisole | Cl | 30 | 4 | 1 |

| 4-Nitrothioanisole | NO2 | 22 | 3 | 1 |

[a] Yields are based on the oxidant (PhIO) and were determined by GC using bromobenzene as an internal standard.[2]

Experimental Protocol: Iron-Catalyzed Sulfoxidation of Thioanisole

This protocol describes a general procedure for the catalytic oxidation of thioanisole to methyl phenyl sulfoxide using an in-situ generated iron(III)-iodosylbenzene adduct.[1]

Materials:

-

--INVALID-LINK--2 catalyst

-

Thioanisole

-

Iodosylbenzene (PhIO)

-

Acetonitrile (CH3CN), anhydrous

-

Bromobenzene (internal standard)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of argon, add the iron(II) catalyst, --INVALID-LINK--2, to a Schlenk flask to a final concentration of 0.01 mM in the reaction mixture.

-

Add anhydrous acetonitrile to dissolve the catalyst.

-

Add thioanisole as the substrate. A large excess is typically used to minimize over-oxidation to the sulfone.[1] A typical catalyst:oxidant:substrate ratio is 1:100:300.[1]

-

Add bromobenzene as an internal standard for GC analysis.

-

Stir the solution at the desired reaction temperature (e.g., 293 K).[2]

-

Add the oxidant, iodosylbenzene (PhIO), to initiate the reaction.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Upon completion of the reaction (typically around 1 hour), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[2]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Characterize the product by NMR spectroscopy and mass spectrometry.

Visualization of the Experimental Workflow

References

Application Notes and Protocols: 3,5-Dichloro-2-methylthioanisole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,5-Dichloro-2-methylthioanisole in various palladium-catalyzed cross-coupling reactions. While direct literature on this specific substrate is limited, this document outlines detailed experimental protocols adapted from well-established procedures for structurally similar dichloro-substituted aromatic compounds. The provided methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions serve as a robust starting point for researchers exploring the synthetic utility of this compound in the development of novel pharmaceuticals and complex organic molecules.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions have become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura and Sonogashira couplings) or amine coordination (for Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]

Application of this compound

This compound possesses two reactive C-Cl bonds, offering the potential for mono- or di-functionalization. The methylthio group can also influence the electronic and steric properties of the aromatic ring, potentially impacting reaction regioselectivity and efficiency. The ability to selectively substitute one or both chlorine atoms allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for various cross-coupling reactions, adapted for this compound from established protocols for similar substrates. These parameters provide a starting point for reaction optimization.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 70-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 100-110 | 80-95 |

| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (3) | THF | 60-80 | 70-90 |

| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF or NMP | 100-120 | 60-85 |

Experimental Protocols

Note: The following protocols are generalized and adapted from literature procedures for analogous dichloro-aromatic compounds.[3][4][5][6] Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for the specific substrate, this compound.

Suzuki-Miyaura Coupling: Synthesis of Arylated Methylthioanisoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

-

The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Methylthioanisoles

This protocol details the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.0 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Methylthioanisoles

This protocol describes the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add anhydrous THF (8 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Alkenylated Methylthioanisoles

This protocol outlines the Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate, 1.2 - 2.0 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMF or NMP (5 mL) and the alkene (1.5 mmol).

-

Heat the reaction mixture to 100-120 °C and stir for 18-36 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflows for the described cross-coupling reactions.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Caption: Sonogashira Coupling Experimental Workflow.

Caption: Heck Reaction Experimental Workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key mechanistic steps.

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 3,5-Dichloro-2-methylthioanisole via Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the purification of 3,5-Dichloro-2-methylthioanisole from a crude reaction mixture using automated flash chromatography. The described methodology provides a reliable means to obtain the target compound in high purity, suitable for subsequent use in research and development, including drug discovery and materials science applications. The protocol outlines the selection of optimal stationary and mobile phases, sample preparation, and chromatographic conditions.

Introduction

This compound is a substituted aromatic thioether of interest in synthetic organic chemistry. As with many multi-step syntheses, the crude product is often contaminated with unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of downstream applications and analytical data. This protocol describes a general method for the purification of this compound using normal-phase flash chromatography, a widely accessible and efficient technique for the preparative separation of organic compounds. While the principles described are broadly applicable, optimization may be required based on the specific impurity profile of the crude material.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is not widely available. However, based on its structure—a dichlorinated and methylated thioanisole—it is predicted to be a relatively non-polar, water-insoluble compound, readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes. This predicted low polarity is a key consideration for the selection of an appropriate chromatographic system.

Chromatographic Purification Protocol

This protocol is intended as a starting point for the purification of this compound. The specific conditions may require optimization based on the observed separation on analytical thin-layer chromatography (TLC).

Materials and Equipment

-

Crude this compound

-

Silica gel (for flash chromatography, 40-63 µm particle size)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

-

Pre-packed silica gel column

-

Rotary evaporator

-

Glass vials for fraction collection

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm)

Experimental Procedure

-

Analytical TLC Analysis:

-

Dissolve a small amount of the crude material in dichloromethane.

-

Spot the solution onto a silica gel TLC plate.

-

Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 95:5 v/v ratio).

-

Visualize the separated spots under a UV lamp at 254 nm.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Adjust the solvent polarity by varying the ratio of hexanes to ethyl acetate to achieve optimal separation from impurities.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to the solution to create a slurry.

-

Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel (dry loading). This technique generally results in better peak resolution compared to direct liquid injection.

-

-

Flash Chromatography:

-

Equilibrate the pre-packed silica gel column on the automated flash chromatography system with the initial mobile phase conditions determined from the TLC analysis (e.g., 100% hexanes).

-

Load the dry-loaded sample onto the column.

-

Begin the purification run using a linear gradient of ethyl acetate in hexanes. A typical gradient might run from 0% to 20% ethyl acetate over 20 column volumes.

-

Monitor the elution of compounds using the system's UV detector (e.g., at 254 nm and 280 nm).

-

Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Determine the final purity of the product using an appropriate analytical technique such as GC-MS or HPLC.

-

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the flash chromatography purification of this compound.

| Parameter | Value / Description |

| Stationary Phase | Silica Gel (40-63 µm) |

| Column | Pre-packed silica gel column (size dependent on sample mass) |

| Mobile Phase A | Hexanes |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 0-20% B over 20 column volumes (representative) |

| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) |

| Detection | UV at 254 nm and 280 nm |

| Sample Loading | Dry loading on silica gel |

| Expected Elution Profile | The target compound is expected to elute at a low to moderate concentration of ethyl acetate, given its predicted non-polar nature. |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Safety Considerations

-

This compound is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Work in a well-ventilated fume hood.[1]

-

The solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes & Protocols for the Quantification of 3,5-Dichloro-2-methylthioanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dichloro-2-methylthioanisole in various matrices. The protocols are designed to offer robust and reliable results for research, quality control, and drug development applications.

Introduction

This compound is a substituted thioanisole derivative of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for understanding its chemical properties, metabolic fate, and potential applications. This document outlines two primary analytical approaches for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[1][2]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS quantification of this compound.

Protocol: GC-MS Quantification

1. Sample Preparation (Solid Samples)

-

Objective: To extract this compound from a solid matrix.

-

Materials:

-

Sample (e.g., soil, tissue)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridge (e.g., Alumina, 1 g)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Weigh 1-5 g of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

-

Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

For cleanup, pass the extract through an alumina SPE cartridge, pre-conditioned with hexane.

-

Elute the analyte with an appropriate solvent mixture (e.g., hexane:dichloromethane).

-

Concentrate the eluate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

-

2. Instrumental Analysis

-

Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

-

GC Conditions:

-

Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-